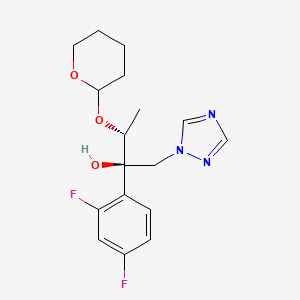
(2r,3r)-2-(2,4-Difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol
Vue d'ensemble
Description
(2r,3r)-2-(2,4-Difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol is a useful research compound. Its molecular formula is C17H21F2N3O3 and its molecular weight is 353.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2R,3R)-2-(2,4-Difluorophenyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (CAS No. 135133-23-2) is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including antimicrobial and antifungal properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 353.36 g/mol. The presence of a difluorophenyl group and a triazole moiety contributes to its unique biological properties.
Synthesis
The synthesis of this compound involves several steps starting from commercially available starting materials. The general synthetic route includes:
- Formation of the Tetrahydropyran Ring : Utilizing appropriate alcohols and acids.
- Coupling Reaction : The difluorophenyl group is introduced via a nucleophilic substitution reaction.
- Triazole Formation : The triazole ring is synthesized through cyclization reactions involving azoles.
Antifungal Activity
Recent studies have indicated that this compound exhibits significant antifungal activity against various fungal strains.
Case Study 1: Antifungal Efficacy
In vitro tests demonstrated that the compound showed effective inhibition against Candida albicans and Aspergillus fumigatus, with Minimum Inhibitory Concentrations (MICs) reported at 0.5 µg/mL and 0.8 µg/mL respectively.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.5 |
| Aspergillus fumigatus | 0.8 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against bacterial pathogens.
Case Study 2: Antimicrobial Efficacy
Research indicated that it was effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
The antifungal activity is believed to be due to the inhibition of ergosterol biosynthesis in fungal cell membranes, similar to other triazole compounds. The antimicrobial effects may arise from disrupting bacterial cell wall synthesis or interfering with protein synthesis.
Propriétés
IUPAC Name |
(2R,3R)-2-(2,4-difluorophenyl)-3-(oxan-2-yloxy)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O3/c1-12(25-16-4-2-3-7-24-16)17(23,9-22-11-20-10-21-22)14-6-5-13(18)8-15(14)19/h5-6,8,10-12,16,23H,2-4,7,9H2,1H3/t12-,16?,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOCAXCXNCXZBR-SCWIMFDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OC3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OC3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















